Cas no 898759-26-7 (3-methyl-1-oxazol-2-yl-pentan-1-one)

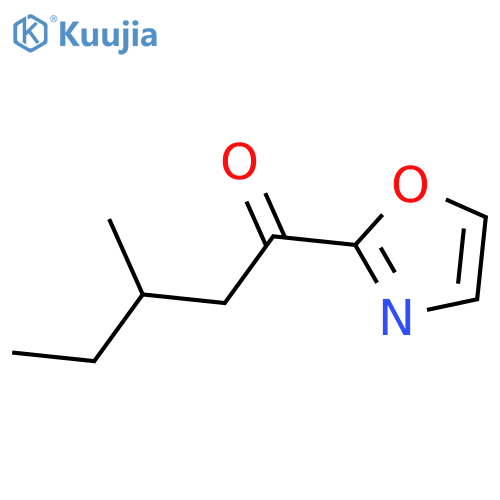

898759-26-7 structure

商品名:3-methyl-1-oxazol-2-yl-pentan-1-one

CAS番号:898759-26-7

MF:C9H13NO2

メガワット:167.205022573471

MDL:MFCD07699329

CID:1946088

PubChem ID:24723622

3-methyl-1-oxazol-2-yl-pentan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(3-METHYLVALERYL)OXAZOLE

- 3-methyl-1-oxazol-2-yl-pentan-1-one

- LogP

- 3-methyl-1-(1,3-oxazol-2-yl)pentan-1-one

- DTXSID90642059

- AKOS006286345

- 2-(3-Methylvaleryl )oxazole

- 898759-26-7

- MFCD07699329

-

- MDL: MFCD07699329

- インチ: InChI=1S/C9H13NO2/c1-3-7(2)6-8(11)9-10-4-5-12-9/h4-5,7H,3,6H2,1-2H3

- InChIKey: HHKDXGFCXBZJTN-UHFFFAOYSA-N

- ほほえんだ: CCC(C)CC(=O)C1=NC=CO1

計算された属性

- せいみつぶんしりょう: 167.094628657Da

- どういたいしつりょう: 167.094628657Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.1Ų

3-methyl-1-oxazol-2-yl-pentan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 202615-1g |

2-(3-Methylvaleryl)oxazole |

898759-26-7 | 97% | 1g |

£554.00 | 2022-03-01 | |

| abcr | AB362733-2g |

2-(3-Methylvaleryl)oxazole, 97%; . |

898759-26-7 | 97% | 2g |

€1400.00 | 2025-02-15 | |

| A2B Chem LLC | AH87980-1g |

2-(3-Methylvaleryl)oxazole |

898759-26-7 | 97% | 1g |

$660.00 | 2024-04-19 | |

| A2B Chem LLC | AH87980-2g |

2-(3-Methylvaleryl)oxazole |

898759-26-7 | 97% | 2g |

$973.00 | 2024-04-19 | |

| Crysdot LLC | CD11024275-5g |

2-(3-Methylvaleryl)oxazole |

898759-26-7 | 95+% | 5g |

$1401 | 2024-07-19 | |

| Chemenu | CM297504-1g |

2-(3-Methylvaleryl)oxazole |

898759-26-7 | 95% | 1g |

$*** | 2023-03-29 | |

| abcr | AB362733-2 g |

2-(3-Methylvaleryl)oxazole, 97%; . |

898759-26-7 | 97% | 2g |

€1400.00 | 2023-04-26 | |

| abcr | AB362733-1g |

2-(3-Methylvaleryl)oxazole, 97%; . |

898759-26-7 | 97% | 1g |

€954.60 | 2025-02-15 | |

| Ambeed | A163154-1g |

2-(3-Methylvaleryl)oxazole |

898759-26-7 | 95+% | 1g |

$517.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781596-1g |

2-(3-Methylvaleryl)oxazole |

898759-26-7 | 98% | 1g |

¥38653.00 | 2024-04-26 |

3-methyl-1-oxazol-2-yl-pentan-1-one 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

898759-26-7 (3-methyl-1-oxazol-2-yl-pentan-1-one) 関連製品

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898759-26-7)3-methyl-1-oxazol-2-yl-pentan-1-one

清らかである:99%

はかる:1g

価格 ($):465.0